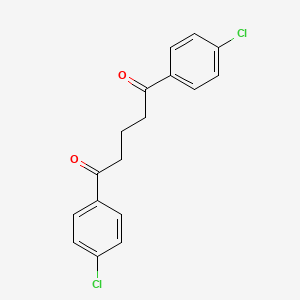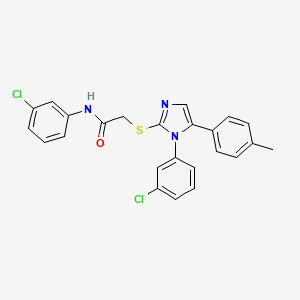![molecular formula C20H18FN5O5 B2481174 2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide CAS No. 1052610-49-7](/img/structure/B2481174.png)
2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The specified compound belongs to a class of molecules with complex structures, including multiple functional groups and heterocyclic elements. Such molecules are often studied for their unique properties and potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
- Synthesis of structurally similar compounds involves multistep reactions, typically starting with simpler molecules and gradually introducing functional groups through various chemical reactions (Saeedian Moghadam & Amini, 2018).
Molecular Structure Analysis
- Crystallographic studies are common for analyzing the molecular structures of such complex compounds. These studies provide insights into the 3D arrangement of atoms in the molecule and its geometric configuration (Liang, 2009).
Chemical Reactions and Properties
- These compounds often participate in reactions characteristic of their functional groups, like nucleophilic substitutions or additions. Their complex structures can also lead to unique reactivity patterns (Wang et al., 2015).
Physical Properties Analysis
- The physical properties, such as melting points, solubility, and crystalline structure, are typically assessed through various analytical techniques. These properties are influenced by the molecular structure and the presence of specific functional groups (Geng et al., 2023).
Chemical Properties Analysis
- Chemical properties are determined by factors like the presence of electron-withdrawing or electron-donating groups, the molecule’s overall polarity, and its ability to participate in hydrogen bonding and other intermolecular interactions (Boese et al., 2002).
Applications De Recherche Scientifique
Synthesis and Antiproliferative Evaluation
Research on similar compounds with the 3,4-dimethoxyphenyl motif and triazole-isoindoline hybrids has focused on developing novel antiproliferative agents. For instance, a study synthesized and evaluated the antiproliferative activity of triazole–isoindoline hybrids bearing a 3,4,5-trimethoxyphenyl moiety against four cancer cell lines (HepG2, HeLa, PC-3, and HCT116). These compounds showed significant potency, with some exhibiting a marked increase in activity compared to fluorouracil, suggesting their potential as novel antitumor agents. Structure–activity relationship studies indicated that specific modifications to the phenyl ring of the acetamide fragment could enhance antitumor activity (Li et al., 2018).
Radiosynthesis for Imaging Applications
Another area of application is the radiosynthesis of selective radioligands for imaging. A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds designed for labelling with fluorine-18, has been reported for selective imaging of the translocator protein (18 kDa) using positron emission tomography (PET). This work highlights the potential of such compounds in developing diagnostic tools for neuroinflammation and neurological diseases (Dollé et al., 2008).
Enzymatic Modification for Antioxidant Capacity
The enzymatic modification of compounds related to 2,6-dimethoxyphenol has been explored to synthesize dimers with enhanced antioxidant capacity. This research demonstrates the potential of using laccase-mediated oxidation to produce bioactive compounds with significant antioxidant properties, suggesting a pathway for creating therapeutic agents or dietary supplements (Adelakun et al., 2012).
Structural Characterization for Material Science
In material science, the synthesis and structural characterization of isostructural compounds with specific substituents have been performed. Research in this area focuses on understanding the conformation and arrangement of molecules for potential applications in material design and pharmaceutical formulation. For example, the study of thiazole derivatives with fluorophenyl groups aims to elucidate their structural properties for further application in designing novel materials or drugs (Kariuki et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O5/c1-30-14-7-6-13(9-15(14)31-2)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-12-5-3-4-11(21)8-12/h3-9,17-18H,10H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIBDANQJVOQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide](/img/structure/B2481092.png)
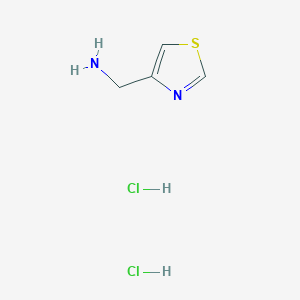
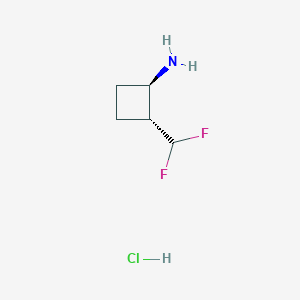
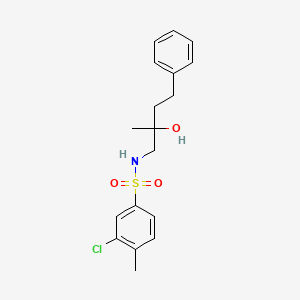
carbamoyl]methyl})amino}acetate](/img/structure/B2481097.png)

![3-(4-fluorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2481099.png)

![[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2481101.png)

![1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B2481104.png)
